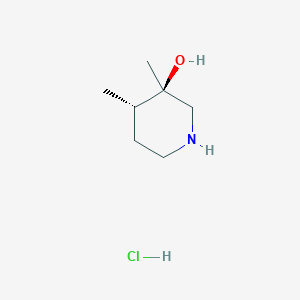
3-(4-(Difluoromethoxy)phenyl)-1,2,4-oxadiazole-5-carbaldehyde
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(4-(Difluoromethoxy)phenyl)-1,2,4-oxadiazole-5-carbaldehyde is an organic compound that features a difluoromethoxy group attached to a phenyl ring, which is further connected to an oxadiazole ring with a carbaldehyde group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-(Difluoromethoxy)phenyl)-1,2,4-oxadiazole-5-carbaldehyde typically involves multiple steps. One common method includes the reaction of 4-(difluoromethoxy)benzohydrazide with an appropriate aldehyde under acidic conditions to form the oxadiazole ring. The reaction conditions often require a solvent such as ethanol or methanol and a catalyst like acetic acid to facilitate the cyclization process.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of high-purity reagents and stringent control of reaction conditions are crucial for industrial synthesis.
Chemical Reactions Analysis
Types of Reactions
3-(4-(Difluoromethoxy)phenyl)-1,2,4-oxadiazole-5-carbaldehyde can undergo various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The aldehyde group can be reduced to an alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The difluoromethoxy group can participate in nucleophilic substitution reactions, where the fluorine atoms are replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydroxide.
Major Products Formed
Oxidation: 3-(4-(Difluoromethoxy)phenyl)-1,2,4-oxadiazole-5-carboxylic acid.
Reduction: 3-(4-(Difluoromethoxy)phenyl)-1,2,4-oxadiazole-5-methanol.
Substitution: Various substituted oxadiazole derivatives depending on the nucleophile used.
Scientific Research Applications
3-(4-(Difluoromethoxy)phenyl)-1,2,4-oxadiazole-5-carbaldehyde has several scientific research applications:
Medicinal Chemistry: It is used as a building block for the synthesis of potential pharmaceutical agents, particularly those targeting specific enzymes or receptors.
Materials Science: The compound’s unique structure makes it suitable for the development of novel materials with specific electronic or optical properties.
Agricultural Chemistry: It is used in the synthesis of novel insecticides and herbicides, leveraging its difluoromethoxy group for enhanced biological activity.
Mechanism of Action
The mechanism of action of 3-(4-(Difluoromethoxy)phenyl)-1,2,4-oxadiazole-5-carbaldehyde depends on its application. In medicinal chemistry, it may act by inhibiting specific enzymes or interacting with particular receptors. The difluoromethoxy group can enhance the compound’s binding affinity and selectivity towards its molecular targets, leading to improved efficacy.
Comparison with Similar Compounds
Similar Compounds
- 3-(Difluoromethoxy)phenylacetylene
- 4-(Difluoromethoxy)phenyl isocyanate
- 1-(Difluoromethoxy)-4-isocyanatobenzene
Uniqueness
3-(4-(Difluoromethoxy)phenyl)-1,2,4-oxadiazole-5-carbaldehyde stands out due to its oxadiazole ring, which imparts unique electronic properties and reactivity. This makes it more versatile in various chemical reactions and applications compared to its similar counterparts.
Properties
Molecular Formula |
C10H6F2N2O3 |
|---|---|
Molecular Weight |
240.16 g/mol |
IUPAC Name |
3-[4-(difluoromethoxy)phenyl]-1,2,4-oxadiazole-5-carbaldehyde |
InChI |
InChI=1S/C10H6F2N2O3/c11-10(12)16-7-3-1-6(2-4-7)9-13-8(5-15)17-14-9/h1-5,10H |
InChI Key |
LBYHHNWCDAVBQW-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1C2=NOC(=N2)C=O)OC(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















